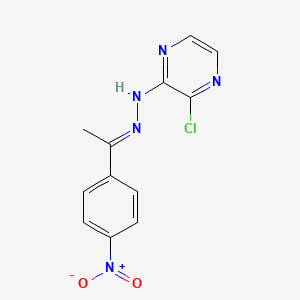
N-(2-methyl-5-nitrophenyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-naphthalenesulfonamide, commonly known as MNANS, is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. MNANS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
MNANS has been extensively studied in scientific research due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide to bicarbonate ion and plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. MNANS has been shown to inhibit the activity of carbonic anhydrase, making it a promising candidate for the development of novel therapeutic agents for various diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
MNANS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This results in the accumulation of carbon dioxide, leading to a decrease in pH and subsequent inhibition of the enzyme.
Biochemical and Physiological Effects
MNANS has been shown to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in glaucoma patients, inhibit seizures in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
MNANS has several advantages for lab experiments, including its potency, specificity, and stability. However, it also has some limitations, such as its solubility and toxicity, which can affect its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for MNANS research. One potential direction is the development of MNANS-based therapeutic agents for the treatment of glaucoma, epilepsy, and cancer. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of MNANS and its effects on other physiological processes.
Synthesemethoden
MNANS can be synthesized through a multistep reaction process involving the reaction of 2-naphthalenesulfonic acid with 2-amino-4-methyl-5-nitrophenol. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through recrystallization.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-6-8-15(19(20)21)11-17(12)18-24(22,23)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGVXUEGRFEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)





![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
